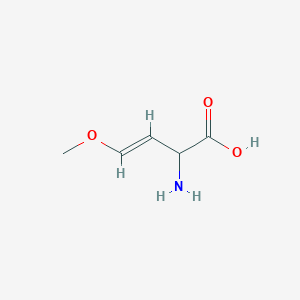

2-Amino-4-methoxy-3-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-4-methoxy-3-butenoic acid, also known as this compound, is a useful research compound. Its molecular formula is C5H9NO3 and its molecular weight is 131.13 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Microbiological Applications

AMB is primarily recognized for its role as a virulence factor in Pseudomonas aeruginosa. It exhibits toxicity against both prokaryotic and eukaryotic cells, making it a significant compound in studies of microbial pathogenesis.

Mechanism of Action:

- AMB inhibits a range of pyridoxal phosphate-dependent enzymes, which are crucial for amino acid metabolism. This inhibition affects various metabolic pathways in bacteria and other organisms, leading to growth suppression .

- Specific enzymes targeted by AMB include aspartate aminotransferase, tryptophan synthase, and δ-aminolevulinic acid synthetase, indicating its broad-spectrum inhibitory effects on microbial growth .

Case Studies:

- In vitro studies demonstrated that AMB inhibited the growth of Bacillus subtilis and Escherichia coli, showcasing its potential as an antimicrobial agent .

- Research utilizing an Acanthamoeba castellanii model indicated that AMB could induce encystment and inhibit growth at concentrations above 0.5 mM, suggesting its role in microbial interactions within host environments .

Agricultural Applications

AMB's properties extend into agriculture, where it is studied for its potential as a biopesticide.

Ethylene Biosynthesis Inhibition:

- AMB is structurally similar to aminoethoxyvinylglycine (AVG), which is commercially used to regulate fruit set in crops by inhibiting the enzyme ACC synthase involved in ethylene biosynthesis. This suggests that AMB may also have applications in crop management .

Herbicidal Potential:

- Preliminary studies indicate that AMB can inhibit the growth of plant pathogens such as Erwinia amylovora, which causes fire blight in apple and pear trees. This positions AMB as a candidate for developing natural herbicides or fungicides .

Therapeutic Applications

The antimetabolite properties of AMB have prompted investigations into its therapeutic potential.

Antimicrobial Activity:

- The compound has shown promise in inhibiting pathogenic bacteria, including Staphylococcus aureus, suggesting potential use in treating bacterial infections .

Anthelmintic Properties:

- Research indicates that AMB may exhibit activity against parasitic worms, making it a candidate for further exploration as an anthelmintic agent .

Data Summary

| Application Area | Description | Key Findings |

|---|---|---|

| Microbiology | Inhibitor of key metabolic enzymes in bacteria | Toxic to Bacillus subtilis and E. coli; affects amino acid metabolism |

| Agriculture | Potential biopesticide; inhibits ethylene biosynthesis | May regulate fruit set; inhibits Erwinia amylovora |

| Therapeutics | Antimicrobial and anthelmintic properties | Active against Staphylococcus aureus; potential anthelmintic effects |

Propriétés

Formule moléculaire |

C5H9NO3 |

|---|---|

Poids moléculaire |

131.13 g/mol |

Nom IUPAC |

(E)-2-amino-4-methoxybut-3-enoic acid |

InChI |

InChI=1S/C5H9NO3/c1-9-3-2-4(6)5(7)8/h2-4H,6H2,1H3,(H,7,8)/b3-2+ |

Clé InChI |

HLOPMQJRUIOMJO-NSCUHMNNSA-N |

SMILES isomérique |

CO/C=C/C(C(=O)O)N |

SMILES canonique |

COC=CC(C(=O)O)N |

Synonymes |

2-amino-4-methoxy-3-butenoic acid 2-amino-4-methoxy-3-butenoic acid, (E)-isomer L-2-amino-4-methoxy-trans-3-butenoic acid |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.